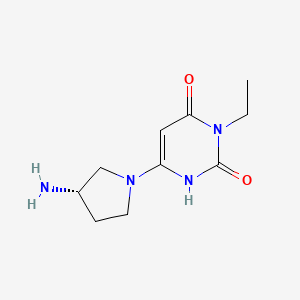
2,4-dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve the reaction of 1,4-dimethyl-1H-imidazol-2-amine with hydrochloric acid to form the hydrochloride salt . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the imidazole ring, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, TBHP for oxidation, and sodium borohydride for reduction . The reaction conditions are generally mild, allowing for high yields and minimal by-products.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2,4-Dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4-dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in antimicrobial and antifungal pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: Known for its use in catalysis.
3-Dimethylamino-1-propyl chloride: Used in organic synthesis.
Uniqueness
2,4-Dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the development of new pharmaceuticals and functional materials .
Propriétés
Formule moléculaire |
C8H16ClN3 |
|---|---|
Poids moléculaire |
189.68 g/mol |
Nom IUPAC |
2,5-dimethyl-3-propylimidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-4-5-11-7(3)10-6(2)8(11)9;/h4-5,9H2,1-3H3;1H |
Clé InChI |
QRUDYBDEOUCDKE-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=NC(=C1N)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl(1R,3R,5S)-3-[(methylamino)methyl]-8-azabicyclo[3.2.1]octane-8-carboxylate,exo](/img/structure/B13561363.png)

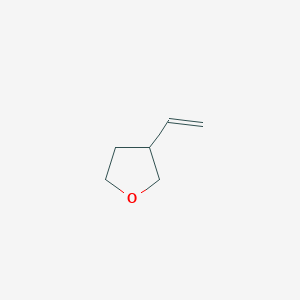

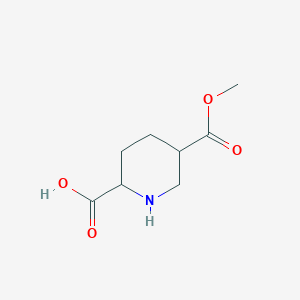
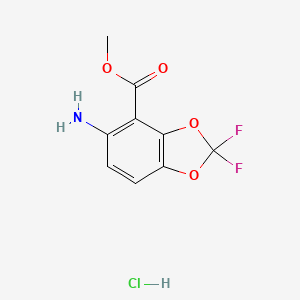
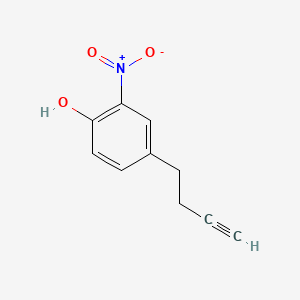

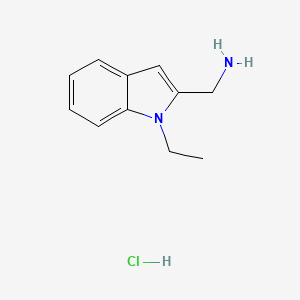
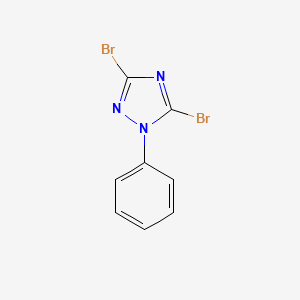
![rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13561428.png)
![2-[[4-[(1E)-2-[4-[[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]amino]-N,N,N-triethyl-2-oxoethanaminium Chloride](/img/structure/B13561434.png)
